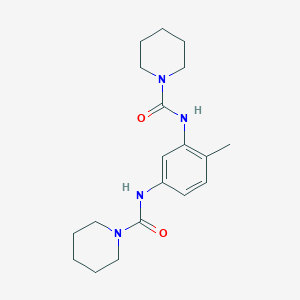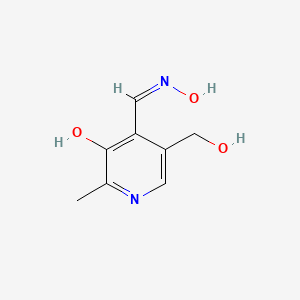
3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime is a complex organic compound with a unique structure that includes hydroxyl, hydroxymethyl, and oxime functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime typically involves multiple steps. One common method includes the reaction of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. This reaction forms the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl and oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the compound’s hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions that affect its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-5-methylisoxazole: Shares the hydroxyl and methyl groups but lacks the oxime functionality.
3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinate: Similar structure but with a carboxylate group instead of an aldehyde.
Uniqueness
3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime is unique due to the presence of both hydroxyl and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
4-[(Z)-hydroxyiminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C8H10N2O3/c1-5-8(12)7(3-10-13)6(4-11)2-9-5/h2-3,11-13H,4H2,1H3/b10-3- |
Clave InChI |
QXKIIRAOFHLZMD-KMKOMSMNSA-N |
SMILES isomérico |
CC1=NC=C(C(=C1O)/C=N\O)CO |
SMILES canónico |
CC1=NC=C(C(=C1O)C=NO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)
![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)

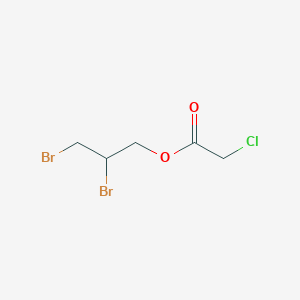

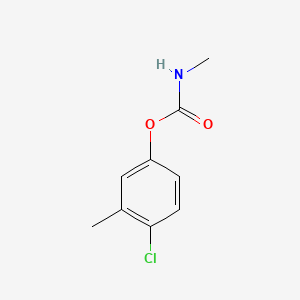
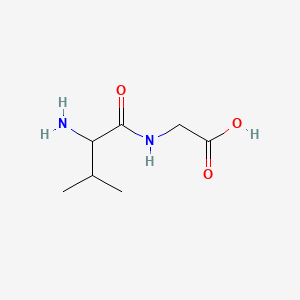

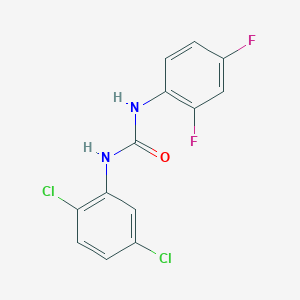

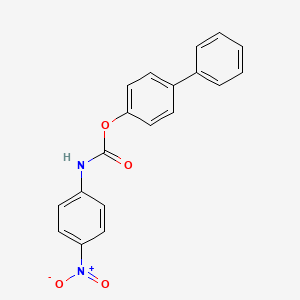

![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)
